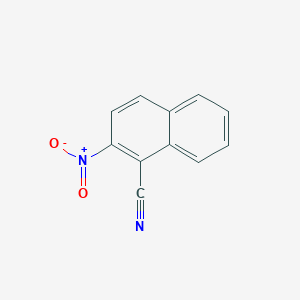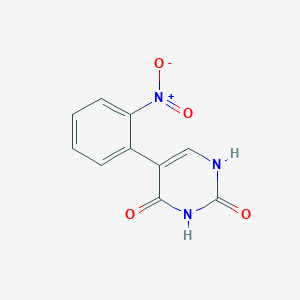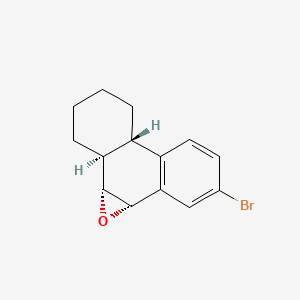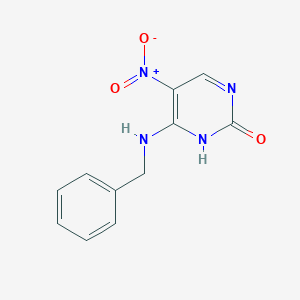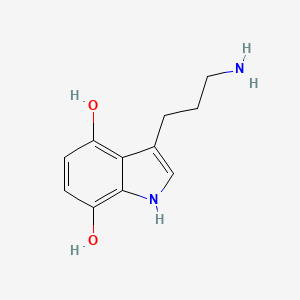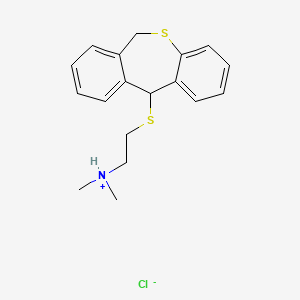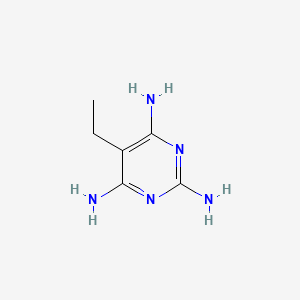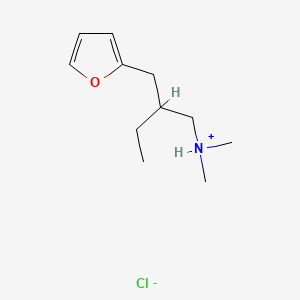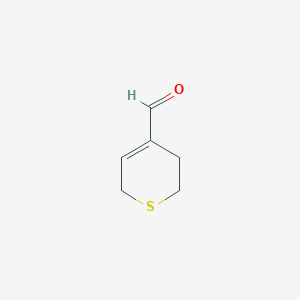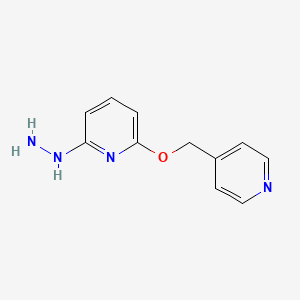
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine is a chemical compound that features a hydrazine group attached to a pyridine ring, which is further substituted with a pyridin-4-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine typically involves the reaction of 2-chloro-6-(pyridin-4-ylmethoxy)pyridine with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including coordination polymers and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine rings can engage in π-π stacking interactions or hydrogen bonding with target molecules, further influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)piperazine Hydrochloride: A similar compound with a piperazine ring instead of a hydrazine group.
2-(Pyridin-4-ylmethoxy)pyridine: Lacks the hydrazine group but retains the pyridine structure.
4-(Pyridin-2-ylmethoxy)pyridine: Similar structure with different substitution pattern.
Uniqueness
1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine is unique due to its hydrazine group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1184920-90-8 |
|---|---|
Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
[6-(pyridin-4-ylmethoxy)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C11H12N4O/c12-15-10-2-1-3-11(14-10)16-8-9-4-6-13-7-5-9/h1-7H,8,12H2,(H,14,15) |
InChI Key |
CDKSGLCIPHPWKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OCC2=CC=NC=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


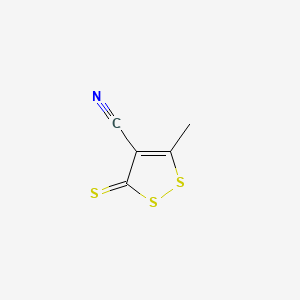
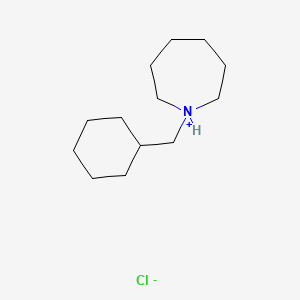
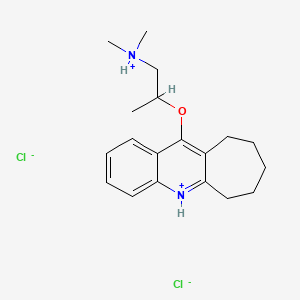
![(1R,5R,6R,13R)-16-[(1R,5R,6R,7R,13S)-5,13-bis(3,4-dihydroxyphenyl)-6,9,17,19,21-pentahydroxy-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaen-7-yl]-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13755210.png)
